1-(2-chlorophenyl)-1H-pyrazol-3-amine
Overview
Description
1-(2-Chlorophenyl)-1H-pyrazol-3-amine, also known as chloropyrazamine, is a heterocyclic compound that is widely used in a variety of scientific research applications. It is a derivative of pyrazol and is composed of an amine and a phenyl group. Chloropyrazamine has been extensively studied due to its diverse range of applications in fields such as medicinal chemistry, organic chemistry, and biochemistry.
Scientific Research Applications
Chemistry and Synthesis of Heterocycles
1-(2-chlorophenyl)-1H-pyrazol-3-amine serves as a valuable building block for the synthesis of heterocyclic compounds, including a wide variety of heterocycles like pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Its reactivity facilitates the creation of diverse classes of heterocyclic compounds and dyes, highlighting its significant role in synthetic chemistry. The unique reactivity of related compounds under mild conditions broadens the scope of synthesis from a range of precursors, leading to innovative transformations in heterocyclic chemistry (Gomaa & Ali, 2020).
Development of Anticancer Agents
Research on derivatives of pyrazoline, such as this compound, has shown them to be potent scaffolds for the development of new anticancer agents. These compounds are recognized for their ability to exhibit significant biological effects, including anticancer activity. The study of pyrazoline derivatives in pharmaceutical chemistry underscores their role in multifunctional applications, particularly in designing novel anticancer therapies. This highlights the potential of pyrazoline and its derivatives in contributing to the advancement of cancer treatment strategies (Ray et al., 2022).
Environmental Impact of Chlorophenols
While not directly related to this compound, understanding the environmental impact of chlorophenols, which share the chlorophenyl group, is crucial. Chlorophenols are noted as major precursors to dioxins in thermal processes, including waste incineration, and have been studied for their persistence and toxicological profiles. This knowledge aids in assessing the environmental safety and potential risks associated with the use and disposal of chlorophenyl-containing compounds (Peng et al., 2016).
Monoamine Oxidase Inhibition
Pyrazoline compounds, structurally related to this compound, have been identified as promising scaffolds for monoamine oxidase (MAO) inhibition, a property relevant to the development of treatments for neurodegenerative disorders. Research has demonstrated the significant activity of pyrazoline derivatives towards MAO, suggesting their potential therapeutic applications in managing conditions such as depression and Parkinson's disease. The selectivity and potency of these compounds make them interesting candidates for further drug development (Mathew et al., 2013).
properties
IUPAC Name |
1-(2-chlorophenyl)pyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-2-4-8(7)13-6-5-9(11)12-13/h1-6H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVLYOOTZZBLCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=CC(=N2)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287727 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76091-02-6 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76091-02-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301287727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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